molecular formula C13H16N2O2 B12417793 N-Acetyl-d3-5-methoxytryptamine

N-Acetyl-d3-5-methoxytryptamine

Cat. No.: B12417793
M. Wt: 235.30 g/mol
InChI Key: DRLFMBDRBRZALE-FIBGUPNXSA-N
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Description

N-Acetyl-d3-5-methoxytryptamine, also known as melatonin, is a hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. This compound is also found in plants and animals, where it serves various physiological functions, including antioxidant and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d3-5-methoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in a dichloromethane solvent, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at a temperature of 5-10°C for 1-2 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using safer solvents like absolute ethanol instead of dichloromethane. This method involves the acetylation of 5-methoxytryptamine with acetic anhydride in the presence of absolute ethanol, making the process safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-d3-5-methoxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various melatonin derivatives and metabolites, which can have different biological activities .

Scientific Research Applications

N-Acetyl-d3-5-methoxytryptamine has a wide range of scientific research applications:

Mechanism of Action

N-Acetyl-d3-5-methoxytryptamine exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) located in the brain and other tissues. These receptors are involved in regulating circadian rhythms, sleep, and mood. The compound also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has anti-inflammatory properties and can modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-d3-5-methoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and act as a free radical scavenger sets it apart from other similar compounds .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

235.30 g/mol

IUPAC Name

2,2,2-trideuterio-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3

InChI Key

DRLFMBDRBRZALE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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